N-Boc-Glycine ethyl ester

Beschreibung

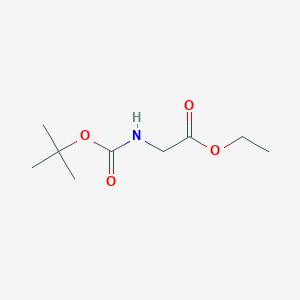

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-5-13-7(11)6-10-8(12)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIBHMMDDXGDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Significance in Amino Acid and Peptide Chemistry

The primary and most well-established role of N-Boc-Glycine ethyl ester lies in the realm of amino acid and peptide chemistry. The Boc group serves as a temporary shield for the amino functionality of glycine (B1666218), preventing its unwanted participation in reactions while other chemical manipulations are performed on the molecule. This protection is crucial in the stepwise construction of peptides, where amino acids are linked together in a specific sequence to form a polypeptide chain.

The synthesis of peptides involves the formation of amide (peptide) bonds between the carboxyl group of one amino acid and the amino group of another. To achieve a defined sequence, the N-terminus of the incoming amino acid must be protected. The Boc group is an ideal choice for this purpose due to its stability under a variety of reaction conditions, yet it can be readily removed under mildly acidic conditions, typically using trifluoroacetic acid (TFA), to expose the free amine for the next coupling step. The ethyl ester group, on the other hand, protects the C-terminus and enhances the solubility of the compound in common organic solvents used in synthesis.

The utility of this compound extends to its use in the preparation of more complex amino acid derivatives and as a foundational component in the synthesis of bioactive peptides and enzyme inhibitors. chemimpex.com Its incorporation into peptide chains is a fundamental strategy in drug discovery and development, enabling the creation of novel therapeutic agents. chemimpex.com

Role in Complex Molecular Architecture Elucidation and Construction

Beyond its traditional role in peptide synthesis, N-Boc-Glycine ethyl ester serves as a versatile scaffold for the construction of intricate molecular architectures. Its ability to undergo a variety of chemical transformations makes it a valuable tool in synthetic organic chemistry for building complex molecules. smolecule.com For instance, it has been utilized in the synthesis of peptide nucleic acid (PNA) monomers, which are synthetic analogs of nucleic acids with a pseudo-peptide backbone. ias.ac.in These PNA-oligonucleotide conjugates are of significant interest for their potential applications in diagnostics and as antigene agents. ias.ac.in

Researchers have also employed this compound in the development of novel synthetic methodologies. For example, it has been used as a substrate in palladium-catalyzed α-C–H arylation reactions, allowing for the direct introduction of aryl groups to the glycine (B1666218) backbone. This C-H activation strategy opens up new avenues for the late-stage diversification of complex molecules.

Historical Context of N Protection Strategies in Organic Synthesis

Classical and Established Synthetic Pathways

Esterification of Glycine (B1666218) Derivatives

One common approach begins with the esterification of glycine to form glycine ethyl ester. This is typically achieved by reacting glycine with ethanol (B145695) in the presence of an acid catalyst. The resulting glycine ethyl ester is often isolated as its hydrochloride salt, a stable precursor for the subsequent protection step.

Following the formation of glycine ethyl ester hydrochloride, the free amine is liberated by neutralization with a base. This free amine then readily reacts with di-tert-butyl dicarbonate (Boc anhydride) to yield this compound.

N-Protection via tert-Butoxycarbonyl (Boc) Introduction

Alternatively, the synthesis can commence with the N-protection of glycine itself. Glycine is reacted with di-tert-butyl dicarbonate under basic conditions to afford N-Boc-glycine. google.com This reaction is often carried out in an aqueous solution with a suitable base like sodium bicarbonate to facilitate the reaction. google.com The resulting N-Boc-glycine is then esterified using agents like ethyl chloroformate to produce the final product, this compound.

A typical laboratory-scale procedure involves suspending glycine ethyl ester hydrochloride in a solvent like dichloromethane (B109758) and adding a base such as triethylamine (B128534) at a reduced temperature. Subsequently, di-tert-butyl dicarbonate and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are introduced, and the mixture is stirred at room temperature. The reaction is then quenched, and the product is isolated, often with yields between 85-90%.

Industrial and Large-Scale Synthesis Adaptations

For industrial and large-scale production, the efficiency, cost-effectiveness, and safety of the synthetic route are paramount. One patented industrial method for producing the precursor, glycine ethyl ester hydrochloride, involves the use of glycine, triethyl orthoformate, and hydrogen chloride-saturated ethanol with zinc chloride as a catalyst. This method is designed for scalability.

The subsequent Boc protection of glycine ethyl ester hydrochloride is also adapted for large-scale synthesis. This involves the neutralization of the hydrochloride salt to release the free amine, which then reacts with di-tert-butyl dicarbonate in a suitable solvent system under basic conditions. The choice of reagents and reaction conditions is optimized to maximize yield and minimize by-product formation, making the process economically viable for large quantities.

Advanced and Optimized Synthetic Protocols

Continuous research aims to develop more efficient, scalable, and cost-effective methods for synthesizing this compound and related compounds.

Facile and Scalable Preparation Routes

Recent advancements have focused on creating more streamlined and scalable synthetic routes. One such improved synthesis involves the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate (B1226380) hydrate. nih.govgoogle.com This method has been reported to produce the target compound in near-quantitative yield and high purity without the need for chromatographic separation, which is a significant advantage for large-scale production. nih.gov The resulting product can be converted to its hydrochloride salt, providing a stable, non-hygroscopic solid that is convenient for handling and storage. nih.gov

Another study describes a facile and scalable route for a related intermediate, Ethyl N-[(2-Boc-amino)-ethyl]glycinate, with a high yield of 98%. ias.ac.in While not directly for this compound, the principles of developing scalable and efficient steps are transferable.

Cost-Effective Synthetic Alternatives

Research into alternative reagents and reaction conditions continues. For example, some methods explore the use of di-tert-butyl dicarbonate not only as a protecting group but also as an activating agent in a one-pot procedure for dipeptide synthesis, which could offer a more economical approach. sciforum.net

Interactive Table: Comparison of Synthetic Protocols

| Protocol | Starting Materials | Key Reagents | Typical Yield | Key Advantages |

| Classical Stepwise | Glycine or Glycine Ethyl Ester HCl | Di-tert-butyl dicarbonate, Triethylamine, DMAP | 85-90% | Well-established, reliable for lab scale. |

| Reductive Alkylation | Boc-ethylenediamine, Ethyl glyoxylate hydrate | Reductant | Near-quantitative nih.gov | High yield, high purity, no chromatography needed. nih.gov |

| One-Pot Dipeptide Synthesis | Amino Acid | Di-tert-butyl dicarbonate | Good | Potentially more economical and efficient. sciforum.net |

Green Chemistry Principles in Synthesis Optimization

The optimization of synthetic routes for this compound and related peptide building blocks is increasingly guided by the principles of green chemistry. The goal is to enhance sustainability by reducing hazardous waste, improving energy efficiency, and utilizing renewable resources.

Key areas of focus include:

Solvent Replacement : A primary target for greening peptide synthesis is the replacement of hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (CH₂Cl₂). csic.es Ethyl acetate (B1210297) (EtOAc) has been explored as a more sustainable alternative for the iterative deprotection and coupling sequences in solution-phase peptide synthesis. unibo.it

Aqueous Media : Research has demonstrated the feasibility of conducting certain reactions in water. For instance, an iron-catalyzed cyclopropanation reaction utilizing glycine ethyl ester hydrochloride, a direct precursor, can be performed in water as the sole solvent, eliminating the need for volatile organic solvents. acs.org This approach is not only environmentally benign but also uses an inexpensive and safely handled reagent. acs.org

Catalysis : The use of catalytic methods, particularly with non-precious metals like iron, aligns with green chemistry principles by reducing waste compared to stoichiometric reagents. acs.org Furthermore, some chemical companies are adopting biocatalysis, using immobilized enzymes and water-phase green synthesis methods to produce ester compounds, which can improve product quality and economic benefits while ensuring a greener process. echemi.com

Atom Economy : Synthetic strategies are designed to maximize the incorporation of all materials used in the process into the final product. Continuous flow reactor technology represents a significant advancement in this area, offering higher productivity and reduced raw material costs compared to traditional batch processes for industrial-scale production.

Enantioselective and Diastereoselective Synthetic Routes to Related Chiral Analogs

While this compound is achiral, the development of stereoselective routes to its chiral analogs is crucial for their application in creating complex peptides and pharmaceuticals. These methods aim to control the three-dimensional arrangement of atoms at the α-carbon.

Enantioselective Syntheses: Enantioselective methods generate one enantiomer in preference to the other. A common strategy involves the asymmetric alkylation of a homochiral glycine enolate equivalent. renyi.hu

Chiral Auxiliaries : One approach employs a chiral auxiliary, such as (-)-8-phenylmenthol, attached to the glycine unit. The steric influence of the auxiliary directs the approach of an incoming electrophile (e.g., allyl-tri-n-butylstannane) to one face of the enolate, leading to excellent diastereoselectivity. renyi.hu The auxiliary is removed in a subsequent step to yield the enantiomerically enriched α-alkylated amino acid.

Phase-Transfer Catalysis : Asymmetric phase-transfer catalysis using tartrate-derived diammonium salts has been developed for the enantioselective synthesis of amino acid derivatives. researchgate.net

Diastereoselective Syntheses: Diastereoselective reactions create one diastereomer in preference to others in molecules with multiple stereocenters.

1,3-Dipolar Cycloadditions : The reaction of azomethine ylides, generated in situ from an imine of a glycine ester, with electron-deficient alkenes is a powerful method for constructing substituted pyrrolidine (B122466) rings. nih.gov The stereoselectivity of these cycloadditions can be controlled, for instance, by using LiBr/DBU for ylide generation at low temperatures to achieve high diastereoselectivity. nih.gov

Mannich-type Reactions : The asymmetric Mannich-type addition of glycine ester enolates across chiral N-sulfinylimines is a versatile method for creating α,β-diaminocarboxylic acid derivatives with high diastereoselectivity. beilstein-journals.org The choice of base (e.g., LiHMDS or LDA) can influence the syn- or anti-selectivity of the addition. beilstein-journals.org

Precursor and Intermediate Syntheses Relevant to this compound

The synthesis of this compound relies on the availability of key precursors, primarily Glycine Ethyl Ester Hydrochloride and N-Boc-Glycine.

Synthesis of Glycine Ethyl Ester Hydrochloride

Glycine ethyl ester hydrochloride is a fundamental precursor, prepared through the esterification of glycine. Several methods exist for its synthesis.

Fischer Esterification : The most common method involves reacting glycine with absolute ethanol in the presence of an acid catalyst like hydrogen chloride (HCl) gas or thionyl chloride (SOCl₂). chemicalbook.comorgsyn.org In one procedure, glycine is added to a solution of ethanol and thionyl chloride at low temperatures (-10 °C). The mixture is then refluxed, and after workup and recrystallization from ethanol, yields of over 90% can be achieved. chemicalbook.com

From Methyleneaminoacetonitrile : An alternative route starts from methyleneaminoacetonitrile, which is refluxed with a mixture of absolute and 96% ethanol saturated with hydrochloric acid. orgsyn.org This method produces glycine ethyl ester hydrochloride in high yields (87–90%) after filtration and cooling. orgsyn.org

Preparation of N-Boc-Glycine

N-Boc-Glycine is the other key intermediate, where the amino group of glycine is protected by a tert-butoxycarbonyl (Boc) group.

Standard Procedure : The synthesis is typically carried out by reacting glycine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. google.com A common procedure involves dissolving glycine in an aqueous solution of sodium bicarbonate, followed by the portion-wise addition of (Boc)₂O. google.com After the reaction, impurities are removed by extraction, and the product is isolated by acidification and subsequent extraction, yielding N-Boc-Glycine. google.com

Solvent and Base Effects : The choice of solvent and base can impact the reaction. While biphasic systems with sodium bicarbonate work, organic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (DCM) with organic bases such as triethylamine or 4-dimethylaminopyridine (DMAP) can lead to higher yields in homogeneous reactions.

Comparative Analysis of Synthetic Efficiency, Yield, and Purity across Methodologies

A common industrial approach is the "Glycine Ethyl Ester Route," which involves first synthesizing Glycine Ethyl Ester Hydrochloride and then reacting it with di-tert-butyl dicarbonate. This is often compared to a "Direct Boc Protection" route followed by esterification.

Table 1: Comparative Analysis of Synthetic Routes to this compound

| Parameter | Glycine Ethyl Ester Route | Direct Boc Protection & Esterification | Notes |

|---|---|---|---|

| Overall Yield | 78–83% | 60–65% | The route starting with esterification generally provides higher overall yields. |

| Scalability | Excellent | Moderate | The Glycine Ethyl Ester Route is more dominant in industrial applications due to its scalability. |

| Purity | ≥95% | Typically high, but may require more purification. | Purity is commonly confirmed by HPLC. |

| Key Steps | 1. Glycine → Glycine Ethyl Ester HCl 2. Boc Protection | 1. Glycine → N-Boc-Glycine 2. Esterification | The order of reaction steps defines the route. |

The synthesis of the precursor Glycine Ethyl Ester Hydrochloride itself shows high efficiency, with reported yields between 87-90%. orgsyn.org The subsequent Boc protection step to yield the final product also proceeds with high yield, typically in the range of 85-90%.

Table 2: Yields for Individual Synthetic Steps

| Reaction | Starting Materials | Product | Reported Yield |

|---|---|---|---|

| Esterification | Glycine, Ethanol, HCl | Glycine Ethyl Ester Hydrochloride | 87–90% orgsyn.org |

| Boc Protection | Glycine Ethyl Ester HCl, (Boc)₂O | This compound | 85–90% |

| Boc Protection | Glycine, (Boc)₂O | N-Boc-Glycine | ~50% (unoptimized) tandfonline.com |

Continuous flow processes for industrial-scale production have demonstrated a 20% higher productivity compared to traditional batch processes, highlighting a significant improvement in synthetic efficiency.

N-Boc Protecting Group Deprotection Methodologies

The removal of the N-Boc group is a critical step in synthetic pathways, and various methods have been developed to achieve this transformation, each with its own set of advantages and limitations.

Acid-Catalyzed Cleavage Strategies (e.g., Trifluoroacetic Acid, HCl)

The most common and well-established method for N-Boc deprotection involves the use of strong acids. acs.org Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are frequently employed for this purpose. wikipedia.orgacs.org The mechanism of acid-catalyzed cleavage proceeds through protonation of the Boc group's carbonyl oxygen, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

Strong acids like TFA, often used in a mixture with a solvent like dichloromethane, or HCl in an organic solvent such as methanol (B129727) or dioxane, effectively cleave the Boc group. wikipedia.orgresearchgate.net However, a significant challenge with this approach is the potential for the intermediate tert-butyl cation to alkylate other nucleophilic sites within the molecule. wikipedia.org To mitigate this side reaction, scavengers like anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the tert-butyl cation. wikipedia.org

Mild and Selective Deprotection Protocols (e.g., Oxalyl Chloride Method)

In response to the limitations of strong acid deprotection, milder and more selective methods have been developed. One such notable method employs oxalyl chloride in methanol. uky.edursc.org This approach offers a gentle alternative for removing the N-Boc group, particularly for substrates containing other acid-labile functionalities. uky.edunih.gov The reaction typically proceeds at room temperature and can provide high yields of the deprotected amine within a few hours. uky.edursc.org

The proposed mechanism for the oxalyl chloride-mediated deprotection involves the initial reaction of the carbamate's carbonyl group with oxalyl chloride. uky.edunih.gov This is followed by a series of steps leading to the release of the free amine. A key advantage of this method is its tolerance of a wide range of functional groups. uky.edu

While the in situ generation of HCl from the reaction of oxalyl chloride and methanol might suggest an acid-catalyzed pathway, studies have shown that the deprotection is not solely reliant on the generated HCl. nih.gov This indicates a more complex mechanism is at play, contributing to the method's unique selectivity. uky.edunih.gov

Thermal Deprotection Approaches in Continuous Flow Systems

A more recent and innovative approach to N-Boc deprotection involves the use of thermal energy, often within continuous flow systems. acs.orgnih.govresearchgate.net This method offers several advantages, including the absence of acid catalysts, which can be beneficial for sensitive substrates. acs.orgnih.govresearchgate.net The deprotection is achieved by heating the N-Boc protected amine in a suitable solvent as it passes through a heated reactor. acs.org

The efficiency of thermal deprotection is influenced by factors such as temperature, residence time, and the choice of solvent. acs.org Solvents like methanol and trifluoroethanol have been found to be particularly effective. acs.orgnih.govresearchgate.net A significant benefit of continuous flow technology is the precise control over reaction parameters, which allows for the selective deprotection of different types of N-Boc groups based on their thermal lability. acs.orgnih.govresearchgate.net For example, it is possible to selectively remove an N-Boc group from an aryl amine in the presence of an N-Boc protected alkyl amine by carefully controlling the temperature. acs.orgnih.govresearchgate.net

The mechanism of thermal deprotection is believed to involve a concerted proton transfer with the release of isobutylene, followed by rapid decarboxylation. vapourtec.comnih.gov This method has been shown to be compatible with a wide array of functional groups, making it a valuable tool in modern organic synthesis. vapourtec.comnih.gov

Comparative Study of Deprotection Kinetics and Selectivity

The kinetics of N-Boc deprotection have been a subject of investigation to better understand the underlying mechanisms and to optimize reaction conditions. Studies on acid-catalyzed deprotection have revealed that the reaction rate can exhibit a second-order dependence on the acid concentration for certain acids like HCl. researchgate.net This suggests a more complex interaction than a simple protonation equilibrium. In contrast, deprotection with trifluoroacetic acid often requires a large excess of the acid to achieve a reasonable reaction rate. researchgate.net

The selectivity of deprotection methods is a critical factor, especially in the synthesis of complex molecules with multiple protecting groups. Acid-catalyzed methods can sometimes suffer from a lack of selectivity, leading to the cleavage of other acid-sensitive groups. acs.org In contrast, thermal deprotection in continuous flow systems has demonstrated the potential for high selectivity through precise temperature control. acs.orgnih.gov This allows for the sequential removal of different N-Boc groups within the same molecule. acs.orgnih.gov

Mild deprotection protocols, such as the oxalyl chloride method, also offer excellent selectivity, preserving other acid-labile functionalities that might be compromised under harsher acidic conditions. uky.edu The choice of deprotection strategy, therefore, depends on a careful evaluation of the substrate's structure, the presence of other protecting groups, and the desired level of selectivity.

Chemical Transformations and Reaction Mechanisms

Once the N-Boc group is removed from this compound, the resulting free amine, glycine ethyl ester, becomes available for a variety of chemical transformations, most notably acylation and peptide coupling reactions.

Acylation Reactions and Peptide Coupling Reactions

The primary application of this compound is as a building block in peptide synthesis. Following the deprotection of the N-Boc group, the exposed amino group of the glycine ethyl ester can be coupled with the carboxylic acid of another N-protected amino acid to form a peptide bond. researchgate.net This process is a fundamental step in the stepwise elongation of a peptide chain.

A variety of coupling reagents have been developed to facilitate this amide bond formation, minimizing side reactions and racemization. arkat-usa.org These reagents activate the carboxylic acid of the incoming amino acid, making it more susceptible to nucleophilic attack by the amino group of the glycine ethyl ester. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium salts. arkat-usa.org

The choice of coupling reagent and reaction conditions is crucial for achieving high yields and maintaining the stereochemical integrity of the amino acids. The development of solid-phase peptide synthesis (SPPS) has largely revolutionized this field, allowing for the efficient and automated synthesis of peptides on a solid support. In this methodology, the C-terminal amino acid is anchored to a resin, and the peptide chain is built up through sequential deprotection and coupling steps.

Beyond peptide synthesis, the free amino group of glycine ethyl ester can undergo various other acylation reactions to introduce different functional groups, further highlighting the versatility of this compound as a synthetic intermediate.

Alkylation Reactions

The alkylation of glycine derivatives serves as a fundamental method for the synthesis of α-amino acids. For this compound, direct alkylation of its enolate is challenging due to the relatively low acidity of the α-protons. The pKa of the α-hydrogen in N-Boc ethyl glycine is generally too high for efficient deprotonation with common bases, which can lead to competing reactions or failure of the alkylation process. acs.org Consequently, strategies often involve the use of glycine equivalents where the α-proton is rendered more acidic.

One common approach is the use of Schiff base derivatives, such as the N-(diphenylmethylene)glycinate ester. This imine derivative exhibits increased acidity at the α-carbon, facilitating enolate formation and subsequent alkylation. dntb.gov.ua Although this method requires additional steps for the formation and subsequent hydrolysis of the imine, it provides a reliable route to α-alkylated amino acid precursors.

Another strategy involves modifying the N-protecting group to be more electron-withdrawing or using glycine derivatives with inherently more acidic α-protons. While the Boc group is not ideal for this purpose, alternative protecting groups or N-aryl glycine derivatives can be employed. ub.edu

The stereoselectivity of alkylation reactions is a critical aspect, particularly for the synthesis of chiral non-proteinogenic amino acids. In the case of chiral glycine enolate equivalents, the diastereoselectivity of the alkylation is influenced by the chiral auxiliary, the nature of the electrophile, and the reaction conditions. For instance, the alkylation of enolates derived from N-Boc-proline esters, a related system, shows that diastereoselectivity is dependent on the alkylating agent and the N-protecting group. google.com

Below is a table summarizing representative alkylation reactions of glycine derivatives, highlighting the strategies used to overcome the low acidity of the α-protons.

Table 1: Alkylation Reactions of Glycine Derivatives

| Glycine Derivative | Base | Electrophile | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(Diphenylmethylene)glycine ethyl ester | NaH | Ethyl bromoacetate (B1195939) | Diethyl 2-(diphenylmethyleneamino)succinate | 85 | dntb.gov.ua |

| N-Boc-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester | LDA | Benzyl (B1604629) bromide | (2S,4R)-2-benzyl-N-Boc-4-tert-butyldiphenylsilyloxyproline methyl ester | 75 | google.com |

| N-Benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester | LDA | Allyl bromide | (2S,4R)-2-allyl-N-benzoyl-4-tert-butyldiphenylsilyloxyproline methyl ester | 88 | google.com |

| Titanium enolate of N-TFA-glycine t-butyl ester | TiCl(OTf) | 1-Iodoadamantane (via radical initiation) | α-adamantyl-N-TFA-glycine t-butyl ester | 70 | nih.gov |

Michael Addition Reactions

Michael addition reactions involving glycine enolates are a powerful tool for the construction of carbon-carbon bonds and the synthesis of modified amino acids, such as glutamic acid derivatives. organic-chemistry.org Similar to alkylation reactions, the direct catalytic Michael addition of this compound is often inefficient due to the low acidity of the α-C–H bond, which makes the formation of the required enolate difficult under conditions compatible with typical Michael acceptors. nih.gov

To circumvent this limitation, more activated glycine derivatives are frequently employed. The use of N-protected phenylglycine esters, for example, facilitates the reaction because the phenyl group increases the acidity of the α-proton, allowing for enolate formation under milder conditions. Studies have shown that N-Boc and N-Cbz protected phenylglycine methyl esters undergo smooth Michael addition, whereas the parent N-benzoyl protected glycine methyl ester fails to react. nih.gov

The catalytic asymmetric Michael addition of glycine derivatives has been extensively studied, providing access to chiral products with high enantioselectivity. These reactions often utilize glycine aldimino esters in the presence of a chiral catalyst, such as a silver/phosphine (B1218219) complex or a chiral phase-transfer catalyst. nih.govnih.gov The resulting adducts can then be converted into highly functionalized molecules, including pyrroline (B1223166) and pyroglutamic acid derivatives, which are valuable building blocks in medicinal chemistry. organic-chemistry.orgnih.gov The reaction of a glycine imine ester with acceptors like vinyl ketones and chalcones can generate up to three contiguous stereocenters in a single step. nih.gov

The table below presents examples of Michael addition reactions with various glycine derivatives, showcasing different catalytic systems and substrates.

Table 2: Michael Addition Reactions of Glycine Derivatives

| Glycine Donor | Michael Acceptor | Catalyst / Base | Product | Yield (%) | ee (%) / dr | Reference |

|---|---|---|---|---|---|---|

| Glycine aldimino ester | Chalcone | AgOAc / Xing-Phos | cis-Δ¹-Pyrroline derivative | 95 | 98 (ee) | nih.gov |

| N-Benzoyl perfluoropyridinyl glycine | Methyl vinyl ketone | DIPEA | α-alkylated glycine derivative | 99 | N/A | nih.gov |

| N-Boc phenylglycine methyl ester | Methyl vinyl ketone | Guanidine base (cat.) | α,α-disubstituted amino ester | 85 | N/A | nih.gov |

| Camphor-derived glycinamide | Nitro olefin | LiHMDS | β-substituted glutamic acid precursor | 100 | >95 (de) | organic-chemistry.org |

| Glycine ketimine | Enone | DBU (cat.) | Cyclic imine | 13 | N/A | whiterose.ac.uk |

Palladium-Catalyzed Cross-Coupling Reactions for Glycine Derivatives

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, and their application to amino acid derivatives, including those of this compound, has enabled the efficient formation of carbon-carbon bonds at the α-position. These methods provide direct access to α-aryl and α-allyl glycine derivatives, which are prevalent motifs in pharmaceuticals and biologically active compounds. organic-chemistry.orgorganic-chemistry.org

One of the key strategies is the α-arylation of ester enolates. While direct coupling of this compound can be challenging, the use of more activated glycine derivatives, such as those with an N-(diphenylmethylene) protecting group, facilitates the reaction. organic-chemistry.org The reaction typically involves a palladium(0) catalyst, a phosphine ligand, and a base. The catalytic cycle is believed to proceed through oxidative addition of the aryl halide to the Pd(0) complex, followed by formation of a palladium enolate and subsequent reductive elimination to yield the α-aryl glycine product. acs.org

Recent advancements have focused on the direct C–H arylation of glycine derivatives, which avoids the need for pre-functionalized substrates. For instance, α-C–H arylation of N-Boc protected amino esters has been achieved using a palladium acetate catalyst in the presence of an appropriate ligand and base. organic-chemistry.org Furthermore, palladium-catalyzed three-component reactions involving glyoxylic acid, sulfonamides, and arylboronic acids have been developed for the asymmetric synthesis of α-arylglycine derivatives, showcasing the versatility of palladium catalysis in this field. acs.orgnih.gov

The table below summarizes various palladium-catalyzed cross-coupling reactions involving glycine derivatives.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of Glycine Derivatives

| Glycine Derivative | Coupling Partner | Catalyst / Ligand | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl N-(diphenylmethylene)glycinate | 4-Bromotoluene | Pd(dba)₂ / P(t-Bu)₃ | K₃PO₄ | α-(4-tolyl)glycine derivative | 85 | organic-chemistry.org |

| N-Boc-pyrrolidine (as organozinc) | 4-Bromoanisole | Pd(dba)₂ / P(o-tol)₃ | N/A | 2-(4-methoxyphenyl)-N-Boc-pyrrolidine | 91 | nih.gov |

| N-Boc-iodo-glycine methyl ester (as organozinc) | Allyl bromide | Pd₂(dba)₃ / P(o-tol)₃ | N/A | N-Boc-allylglycine methyl ester | 78 | nih.gov |

| Glyoxylic acid / Sulfonamide | Arylboronic acid | Pd(OAc)₂ / Chiral ligand | N/A | α-Arylglycine derivative | up to 65 | acs.orgnih.gov |

| N-Aryl imino ester | Arylboronic acid | Pd(TFA)₂ / Chiral Ligand | N/A | Chiral arylglycine derivative | up to 96 | frontiersin.org |

Site-Specific C-Functionalization through C-H Bond Activation

The direct functionalization of C–H bonds has emerged as a powerful and atom-economical strategy in organic synthesis. For glycine derivatives, site-specific C-functionalization via C–H bond activation at the α-position offers a direct route to a wide range of non-proteinogenic amino acids, bypassing the need for pre-functionalized starting materials. acs.org

Copper-catalyzed C–H activation has been successfully applied to glycine derivatives. These reactions often proceed via the in situ generation of an electrophilic glycine intermediate, which can then be trapped by various nucleophiles. nih.gov This approach allows for the introduction of aryl, vinyl, and alkynyl groups at the α-position of terminal glycine moieties in peptides, with the significant advantage of maintaining the stereochemical integrity of other chiral centers within the peptide. nih.govmdpi.com

Visible-light-driven photoredox catalysis has also become a prominent tool for the α-C(sp³)–H functionalization of glycine derivatives. mdpi.commdpi.com These methods typically involve the generation of a glycine-derived radical via a single-electron transfer (SET) process, which then couples with other radicals. This strategy has been used for α-alkylation and α-arylation under mild conditions. acs.orgnih.gov The combination of photoredox catalysis with other catalytic systems, such as palladium or cobalt catalysis, has further expanded the scope of these transformations. mdpi.commdpi.com For example, a dual system of palladium and iridium photocatalysis has been used for the α-C–H allylation of glycine derivatives. mdpi.com

The table below provides an overview of different C–H functionalization methods applied to glycine derivatives.

Table 4: Site-Specific C-Functionalization of Glycine Derivatives via C–H Activation

| Glycine Derivative | Reagent | Catalyst System | Functional Group Introduced | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-PMP glycine amide | Phenylacetylene | CuBr / TBHP | Alkynyl | 80 | nih.gov |

| N-Aryl glycinate | Indole | [Ir(ppy)₂(dtbbpy)]PF₆ / La(OTf)₃ | Indolyl | up to 99 | mdpi.com |

| N-Aryl glycinate | Cinnamyl diethyl phosphate | [Pd(PPh₃)₄] / [Ir(ppy)₂(dtbbpy)]PF₆ | Allyl | up to 86 | mdpi.com |

| N-Aryl glycinate | Unactivated alkyl iodide | None (Visible light) | Alkyl | up to 98 | acs.org |

| N-Aryl glycinate | N-Alkylpyridinium salt | [Ir(dtbbpy)(ppy)₂]PF₆ | Alkyl | up to 85 | mdpi.com |

Nucleophilic Substitution Reactions with Chiral Esters

Nucleophilic substitution reactions involving this compound can occur at the nitrogen atom after deprotection, at the α-carbon via its enolate, or at the carbonyl carbon of the ester. The latter, known as transesterification, is a nucleophilic acyl substitution that can be employed to modify the ester group. When a chiral alcohol is used as the nucleophile, this reaction can lead to the formation of a new chiral ester.

Transesterification can be catalyzed by either acid or base. masterorganicchemistry.com In an acid-catalyzed mechanism, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. The chiral alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, the original ethoxy group is eliminated as ethanol, yielding the new chiral ester. masterorganicchemistry.com

Base-catalyzed transesterification involves the deprotonation of the chiral alcohol to form a more potent alkoxide nucleophile. This alkoxide attacks the carbonyl carbon of the this compound, also proceeding through a tetrahedral intermediate, to displace the ethoxide leaving group. masterorganicchemistry.com

While direct studies on the transesterification of this compound with chiral alcohols are not extensively documented in the provided context, the principles of this reaction are well-established. A related synthetic strategy involves the S_N2 reaction of an amine with a chiral α-halo or α-triflate ester. For example, chiral triflate esters derived from α-hydroxy acids can react with nucleophiles like N-Boc-aminopiperidines, resulting in the formation of new N-substituted amino acid derivatives with inversion of configuration at the chiral center. acs.orgwikipedia.org This demonstrates the utility of chiral esters in the asymmetric synthesis of complex amino acid structures.

The following table outlines the general conditions for transesterification, which can be applied to the reaction of this compound with a chiral alcohol.

Table 5: General Conditions for Transesterification

| Catalyst Type | Reagents | Key Intermediate | Product | General Observations | Reference |

|---|---|---|---|---|---|

| Acid | This compound, Chiral Alcohol (R*-OH), H₂SO₄ (cat.) | Protonated carbonyl | N-Boc-glycine chiral ester | Reversible reaction, often requires removal of ethanol to drive to completion. | masterorganicchemistry.com |

| Base | This compound, Chiral Alcohol (R*-OH), NaOR* (cat.) | Tetrahedral alkoxide | N-Boc-glycine chiral ester | The alkoxide of the incoming alcohol is used as the catalyst. | masterorganicchemistry.com |

| Enzyme | This compound, Chiral Alcohol (R*-OH), Lipase (B570770) | Acyl-enzyme complex | N-Boc-glycine chiral ester | Can proceed with high enantioselectivity in kinetic resolutions. | organic-chemistry.org |

Stereochemical Aspects and Chiral Recognition Studies

Racemization Prevention Strategies

In the chemical manipulation of amino acid derivatives like this compound, particularly in reactions that involve activation of the carboxyl group such as peptide coupling, the preservation of stereochemical integrity is paramount. For chiral α-amino acids, there is a significant risk of racemization at the α-carbon. Although glycine itself is achiral, understanding the mechanisms of racemization and the strategies to prevent it is crucial when N-Boc-glycine is coupled to a chiral amino acid or when chiral glycine derivatives are used.

The primary mechanism for racemization during peptide bond formation involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. mdpi.com Activation of the N-protected amino acid's carboxyl group makes the α-proton acidic. In the presence of a base, this proton can be abstracted, leading to the formation of the planar, achiral oxazolone (B7731731). Subsequent nucleophilic attack on this intermediate by an amine can occur from either face, resulting in a racemic or epimerized peptide product. nih.govmdpi.com Carbamate (B1207046) protecting groups like Boc decrease the tendency for oxazolone formation compared to acyl groups. luxembourg-bio.com

To mitigate racemization, several strategies are employed:

Coupling Reagents and Additives: The choice of coupling reagent is critical. Carbodiimides like DCC and EDC are often used in conjunction with additives that act as racemization suppressants. wikipedia.orgmdpi.com 1-Hydroxybenzotriazole (HOBt) was a classic additive that reacts with the activated carboxyl group to form an active ester, which is less prone to racemization than the O-acylisourea intermediate. acs.orgbachem.comnih.gov More recently, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has emerged as a highly effective and non-explosive alternative to HOBt, demonstrating superior performance in suppressing racemization and accelerating coupling rates. acs.orgluxembourg-bio.combachem.com

Control of Base: The presence and strength of the base used during coupling can significantly influence the rate of racemization. Tertiary amines like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) are commonly used, but their concentration and basicity must be carefully controlled. In cases with a high risk of racemization, a weaker base like sym-collidine may be preferred. mdpi.com

Protecting Groups: While the Boc group itself helps to reduce racemization compared to N-acyl groups, the side-chain protecting groups of other amino acids in a peptide sequence can also play a role. For instance, protecting the imidazole (B134444) nitrogen of histidine is crucial to prevent its basic side chain from catalyzing racemization. peptide.com

The following table summarizes key additives used to prevent racemization in peptide coupling reactions.

Table 6: Additives for Racemization Suppression in Peptide Synthesis

| Additive | Chemical Name | Function | Key Advantages | Reference |

|---|---|---|---|---|

| HOBt | 1-Hydroxybenzotriazole | Forms active esters, suppresses racemization. | Historically effective, well-established. | acs.orgbachem.comnih.gov |

| Oxyma | Ethyl 2-cyano-2-(hydroxyimino)acetate | Forms active esters, suppresses racemization. | High efficiency, non-explosive, superior to HOBt in some cases. | acs.orgluxembourg-bio.combachem.com |

| HOAt | 1-Hydroxy-7-azabenzotriazole | Forms active esters, accelerates coupling. | More reactive than HOBt, effective for hindered couplings. | mdpi.compeptide.com |

Enantioselective Discrimination through Supramolecular Assembly

The selective recognition of enantiomers, a fundamental process in biological systems, is a significant area of research in supramolecular chemistry. acs.org Enantioselective discrimination is achieved by creating chiral environments where diastereomeric complexes with different stabilities are formed between a chiral host and the enantiomers of a guest molecule. semanticscholar.orgmdpi.com The design of synthetic receptors capable of selectively binding one enantiomer over the other relies on the principles of molecular recognition, utilizing a combination of non-covalent interactions such as hydrogen bonding, π-π stacking, electrostatic interactions, and steric repulsion. semanticscholar.orgacs.org While this compound itself is achiral, its derivatives, which incorporate a chiral center, are valuable substrates for studying these recognition phenomena.

The core strategy for enantioselective discrimination involves a chiral host molecule that possesses a well-defined three-dimensional structure with specific binding sites. mdpi.com The difference in the stability of the complexes formed between the host and each enantiomer of the chiral guest determines the efficiency of the chiral discrimination process. mdpi.com Macrocyclic compounds like porphyrins, calixarenes, and cyclodextrins are frequently employed as chiral hosts due to their pre-organized cavities and the ease with which chiral functionalities can be introduced. semanticscholar.orgmdpi.comtubitak.gov.tr

For instance, chiral recognition systems using porphyrin-based hosts have demonstrated significant enantioselectivity for amino acid esters. acs.orgsemanticscholar.org A rationally designed binaphthyl-linked zinc bisporphyrinate complex, for example, showed remarkable enantioselective binding towards L-phenylglycine ethyl ester. acs.org The discrimination mechanism involves a combination of axial coordination to the zinc centers, hydrogen bonding, and π-system interactions, creating a multi-modal recognition process. acs.org Similarly, chiral zinc-porphyrin derivatives have been used to discriminate between the D- and L-enantiomers of various amino acid methyl esters, including those of phenylalanine, leucine, and alanine. semanticscholar.org

Calixarenes functionalized with chiral amino acid units at their lower or upper rim also serve as effective hosts for the enantioselective recognition of amino acid derivatives. tubitak.gov.tr These hosts can form stable inclusion complexes, and the selectivity is often dictated by a size/shape-fit concept and specific hydrogen bonding interactions between the host and guest molecules. tubitak.gov.tr Studies have shown that chiral calix acs.orgarenes can exhibit enantioselective binding to chiral amines through a minimum of three interaction points, which may include carbonyl oxygen, amide nitrogen, and phenyl groups. tubitak.gov.tr

The binding affinities and enantioselectivities of these supramolecular systems are often quantified by determining the association constants (K) for each enantiomer. The ratio of these constants (KL/KD or KR/KS) provides a measure of the enantioselectivity.

Table 1: Enantioselective Recognition of Amino Acid Esters by a Chiral Zinc Bis-porphyrinate Host

This table illustrates the binding constants and enantioselectivity for different amino acid ethyl esters with a chiral tartaric acid amide linked zinc bis-porphyrinate in dichloromethane.

| Guest (Amino Acid Ethyl Ester) | KL (M-1) | KD (M-1) | Enantioselectivity (KD/KL) |

|---|---|---|---|

| Phenylalanine ethyl ester | 1.2 x 104 | 1.0 x 105 | 8.4 |

| Tryptophan ethyl ester | 1.5 x 104 | 8.7 x 104 | 5.8 |

| Tyrosine ethyl ester | 2.1 x 104 | 7.6 x 104 | 3.6 |

Data sourced from UV/Vis titration studies. semanticscholar.org

Table 2: Chiral Recognition of Amino Acid Methyl Ester Hydrochlorides by a Chiral Bis-pyridino-18-crown-6 Ether

This table shows the enantiomeric recognition intensity (IRIS values) determined by electrospray ionization mass spectrometry (ESI-MS) for complexes between the host and various amino acid methyl esters.

| Guest (Amino Acid Methyl Ester) | Enantioselectivity (IRIS Value, KR/KS) |

|---|---|

| Phenylalanine methyl ester | 7.66 |

| Phenylglycine methyl ester | 5.38 |

| Tryptophan methyl ester | 4.88 |

| Leucine methyl ester | 1.95 |

| Alanine methyl ester | 1.30 |

The host molecule demonstrated a preference for the (R)-enantiomer. mdpi.com

Computational studies, such as MOPAC calculations, further support that favorable molecular recognition is achieved through a combination of effective hydrophobic interactions and hydrogen bonds, which are crucial for enhancing stereoselectivity. jst.go.jp The "three-point interaction" model is a classic paradigm for chiral recognition, but research also indicates that "conformationally driven" recognition processes can play a significant role. researchgate.net The rigidity of the macrocyclic host and the potential for multipoint interactions are key factors in achieving high levels of enantiomeric recognition. mdpi.com

Applications of N Boc Glycine Ethyl Ester in Advanced Organic Synthesis and Medicinal Chemistry

Peptide Synthesis and Peptidomimetics

The primary application of N-Boc-Glycine ethyl ester lies in the assembly of peptide chains. The Boc protecting group provides temporary shielding of the N-terminus, preventing self-polymerization and other unwanted side reactions during the formation of peptide bonds. This group can be selectively and cleanly removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to allow for the sequential addition of further amino acids.

Integration into Solid-Phase Peptide Synthesis (SPPS)

This compound and its derivatives are integral to the Boc/Bzl protection strategy in Solid-Phase Peptide Synthesis (SPPS). In this methodology, the peptide is assembled on a solid resin support. The N-terminus of the growing peptide chain is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more robust, benzyl-based protectors that require strong acids like hydrofluoric acid (HF) for removal at the end of the synthesis. peptide.com

The compound is widely used to introduce glycine (B1666218) residues into a peptide sequence with controlled stereochemistry. The process involves:

Attachment of the first Boc-protected amino acid to the resin.

Removal of the Boc group with an acid like TFA.

Neutralization of the resulting trifluoroacetate (B77799) salt to free the terminal amine.

Coupling of the next Boc-protected amino acid (such as Boc-Glycine) using a coupling agent.

This cycle is repeated to elongate the peptide chain. peptide.com The ethyl ester functionality of this compound enhances its solubility in organic solvents commonly used in SPPS, such as dichloromethane (B109758) (DCM).

Utilization in Solution-Phase Peptide Synthesis

In solution-phase peptide synthesis (SolPPS), all reactions are carried out in a homogenous solution. This compound is well-suited for this classical approach. Research has demonstrated efficient dipeptide synthesis using Boc-protected amino acids in solution, facilitated by various coupling agents.

One study highlighted the use of titanium tetrachloride (TiCl₄) as a condensing agent, which allowed for the rapid synthesis of Boc-protected dipeptides within 20–40 minutes, achieving high yields. mdpi.com Another advanced method employs the cyclic propylphosphonic anhydride (B1165640) (T3P®) reagent, which promotes peptide bond formation in minutes with high efficiency and minimal risk of racemization, generating only water-soluble by-products. unibo.it These methods underscore the utility of Boc-protected building blocks in modern, efficient solution-phase strategies.

| Coupling Method | Reagent | Reaction Time | Yield (%) | Reference |

| Condensation | Titanium Tetrachloride (TiCl₄) | 20-40 min | 70-94% | mdpi.com |

| Amidation | Propylphosphonic Anhydride (T3P®) | ~10 min | >95% | unibo.it |

Synthesis of Alpha-/Beta-Mixed Peptides

N-Boc-Glycine is a key component in the synthesis of peptidomimetics containing both alpha (α) and beta (β) amino acids. These α-/β-mixed peptides are of significant interest as they can adopt stable secondary structures and often exhibit enhanced resistance to enzymatic degradation compared to natural peptides.

In one study, N-Boc-Glycine was incorporated into novel short α-/β-mixed peptides via solution-phase synthesis. nih.gov These peptides were subsequently evaluated for their potential as enzyme inhibitors.

Table 2: Synthesized α-/β-Mixed Peptides Incorporating N-Boc-Glycine

| Peptide Structure | Application | Reference |

|---|---|---|

| N(Boc)-Gly-β-Leu–OCH₃ | Investigated as α-amylase inhibitor | nih.gov |

| N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH₃ | Investigated as α-amylase inhibitor | nih.gov |

| N-Boc-β-Pro-Gly-OBz | Investigated for anti-lipase activity | nih.gov |

The synthesis of these molecules demonstrates the versatility of using N-Boc-Glycine to create structurally diverse peptides with potential therapeutic applications.

Development of Amino Acid Ester Prodrugs

The chemical properties of this compound make it suitable for the development of amino acid ester prodrugs. A prodrug is an inactive medication that is metabolized in the body to produce the active drug. This approach is often used to improve a drug's physicochemical or pharmacokinetic properties, such as increasing solubility, enhancing bioavailability, or reducing side effects. google.comgoogle.com

In this application, a drug molecule containing a hydroxyl (-OH) group can be esterified with the carboxyl group of an N-Boc-protected amino acid like N-Boc-Glycine. For instance, a glycine ester of the anesthetic propofol (B549288) was synthesized using N-Boc-Glycine to create N-Boc-glycine-propofol ester. google.comgoogle.com After administration, endogenous esterase enzymes are expected to cleave the ester bond, releasing the active drug and the natural amino acid, glycine. The Boc group is a necessary intermediate protector during the chemical synthesis of the prodrug.

Application as a Building Block for Peptide Ubiquitination

Ubiquitination is a critical post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein, affecting its function and fate. The chemical synthesis of precisely ubiquitinated peptides is essential for studying this process.

A specialized glycine derivative, N-Boc-N-(2-(tritylthio)ethoxy)glycine , has been developed as a building block specifically for synthesizing ubiquitinated peptides. nih.govacs.org This compound, while not this compound itself, is a testament to the adaptability of the N-Boc-glycine scaffold. In this specialized reagent, the Boc group serves to protect an aminooxy functional group, which is key to the ligation strategy. This building block is fully compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS) and has been used to successfully create ubiquitinated histone and Tau peptides for research purposes. nih.govacs.org

Nucleic Acid Analog Research: Peptide Nucleic Acids (PNAs)

Peptide Nucleic Acids (PNAs) are synthetic mimics of DNA and RNA where the natural sugar-phosphate backbone is replaced by a repeating N-(2-aminoethyl)glycine (aeg) unit. rsc.org This neutral polyamide backbone allows PNAs to bind to complementary DNA and RNA strands with high affinity and specificity, making them valuable tools in diagnostics and gene therapeutics. rsc.orggoogle.com

N-Boc-protected derivatives of aminoethylglycine are crucial intermediates in the synthesis of PNA monomers. A facile and scalable route has been developed for the synthesis of the key PNA monomer N-(Boc-Aminoethylglycin)thymine Ethyl Ester . ias.ac.in This synthesis involves the direct coupling of the nucleobase (thymine) with a backbone precursor, Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate. The process was reported to achieve a high yield of 96%. ias.ac.in The use of the Boc protecting group is essential for controlling the reactivity of the aminoethylglycine backbone during monomer assembly.

Table 3: Key Intermediates in PNA Monomer Synthesis

| Intermediate/Monomer | Synthetic Strategy | Reference |

|---|---|---|

| Ethyl N-[(2-Boc-amino)-ethyl]glycinate | Key intermediate for PNA backbone synthesis. | ias.ac.in |

| N-(Boc-Aeg)thymine Ethyl Ester | PNA monomer prepared in 96% yield via direct coupling. | ias.ac.in |

| Boc–Aeg–OBn | PNA backbone synthesized using Boc-chemistry. | rsc.org |

Synthesis of PNA Monomers (e.g., N-(Boc-Aminoethylglycin)thymine Ethyl Ester)

A key PNA monomer, N-(Boc-Aminoethylglycin)thymine Ethyl Ester, can be synthesized through a facile and high-yielding procedure. ias.ac.in The synthesis commences with the preparation of the crucial intermediate, Ethyl N-[(2-Boc-amino)-ethyl]glycinate. ias.ac.in This intermediate is then reacted with chloroacetyl chloride to yield Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate. ias.ac.in In the final step, a direct coupling of the nucleobase thymine (B56734) with this backbone affords the desired N-(Boc-Aeg)thymine Ethyl Ester in an impressive yield of 96%. ias.ac.in This efficient, scalable, and cost-effective method paves the way for the broader accessibility and application of PNA monomers in various research and diagnostic fields. ias.ac.inresearchgate.net

Another approach involves the use of N-Boc-glycine in the synthesis of a Weinreb amide, which is subsequently reduced to an aldehyde. scielo.org.mx This aldehyde undergoes reductive amination with a suitable amino acid derivative to form the PNA backbone. scielo.org.mx The nucleobase is then introduced to complete the monomer synthesis. scielo.org.mx

| Monomer Synthesis Step | Reagents and Conditions | Yield |

| Preparation of Ethyl N-[(2-Boc-amino)-ethyl]glycinate | N-Boc-ethylenediamine, Ethyl bromoacetate (B1195939), Triethylamine (B128534), Acetonitrile, 70-80°C | 72-98% ias.ac.inrsc.org |

| Formation of Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate | Ethyl N-[(2-Boc-amino)-ethyl]glycinate, Chloroacetyl chloride, Triethylamine, Dichloromethane | Not specified |

| Coupling with Thymine | Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate, Thymine, Anhydrous K2CO3, DMF | 96% ias.ac.in |

Strategies for PNA Oligomerization

The assembly of PNA monomers into oligomers is a critical step in harnessing their potential. N-Boc-protected monomers play a significant role in various oligomerization strategies. One prominent method is the Fmoc/bis-N-Boc strategy, which offers a viable alternative to the more common Fmoc/Bhoc protection scheme. researchgate.netfigshare.comacs.org In this approach, the exocyclic amino groups of nucleobases like cytosine, adenine, and guanine (B1146940) are protected with two Boc groups (bis-N-Boc). researchgate.netfigshare.comacs.org These bis-N-Boc protected nucleobase acetic acids are then coupled with an N-[2-(Fmoc)aminoethyl]glycine ester to form the monomer. researchgate.netfigshare.comnih.gov

The Fmoc/bis-N-Boc strategy presents several advantages. The bis-N-Boc group is stable under conditions required for Fmoc group removal and can be cleaved simultaneously with the final acid-labile cleavage from the solid support. acs.org Furthermore, these monomers exhibit improved solubility and reduced aggregation during solid-phase synthesis. acs.org This strategy has been successfully employed in the Fmoc-mediated solid-phase peptide synthesis of mixed-sequence 10-mer PNA oligomers. researchgate.netfigshare.com

Synthesis of Chiral Amino Acid Derivatives and Complex Heterocyclic Systems

The utility of this compound extends beyond PNA synthesis into the realm of complex organic molecules, including chiral amino acid derivatives and novel heterocyclic systems.

Preparation of N-(ω-Aminoalkylene)amino Acid Derivatives

N-(ω-Aminoalkylene)amino acids are valuable building blocks in medicinal chemistry. rsc.org this compound serves as a precursor for the synthesis of these derivatives. For instance, N-Boc-ethylenediamine can be reacted with ethyl bromoacetate to produce benzyl (B1604629) 2-{[2-(Boc-amino)ethyl]amino}acetate with a good yield of 72%. rsc.org Other methods, such as reductive amination and the Mitsunobu reaction, have also been employed to synthesize these derivatives, where N-Boc protected amino aldehydes or alcohols are key starting materials. rsc.org

Construction of N-(Aminocycloalkylene)amino Acid Compounds

Recent research has focused on the synthesis of novel N-(aminocycloalkylene)amino acid derivatives for use as chiral building blocks. rsc.orgrsc.org A method has been developed based on the nucleophilic substitution (SN2) reaction of chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. rsc.orgrsc.org This reaction proceeds with an inversion of configuration, leading to the formation of methyl 2-[(Boc-amino)cycloamin-1-yl]alkanoates in good yields and with high enantiomeric and diastereomeric purity. rsc.orgrsc.org These resulting compounds can be further elaborated into dipeptides and other complex structures. rsc.org

Formation of Thio-1,3,4-oxadiazol-2-yl Derivatives

N-Boc-glycine can be utilized in the synthesis of thio-1,3,4-oxadiazol-2-yl derivatives. researchgate.net The synthetic route involves the coupling of N-Boc-glycine with an amino-oxadiazole to form a key intermediate. researchgate.netdntb.gov.ua These oxadiazole derivatives are of interest due to their potential applications in materials science and medicinal chemistry. researchgate.netijcr.info For instance, some 1,3,4-oxadiazole (B1194373) derivatives have shown promising anticancer activity. nih.gov

Contributions to Pharmaceutical and Chemical Intermediate Production

Precursors for Neuroprotective Drugs

This compound and its parent compound, N-Boc-glycine, serve as crucial starting materials in the synthesis of novel neuroprotective agents designed to combat neurodegenerative diseases and brain injury.

One key application involves the synthesis of tripeptide analogs of Gly-Pro-Glu (GPE), a known neuroprotective agent. smolecule.comacs.org For instance, N-Boc-glycine can be coupled with other amino acid esters, such as L-proline methyl ester, in a step-wise peptide synthesis to form the core structure of these neuroprotective compounds. smolecule.com The synthesis of N-phenylacetyl-L-prolylglycine ethyl ester, a nootropic and neuroprotective drug, also relies on glycine derivatives in its peptide structure. science.gov

Furthermore, research into creating hybrid molecules with enhanced therapeutic potential has utilized N-Boc-glycine. In one study, diosgenin (B1670711), a natural steroid sapogenin, was used as a scaffold to be combined with various amino acids. mdpi.comresearchgate.net N-Boc-glycine was esterified with the C-3 hydroxyl group of diosgenin to produce 3β-(N-Boc-glycine)-diosgenin (DG-1). mdpi.com Subsequent removal of the Boc group yielded the corresponding amine, which was evaluated for its neuroprotective effects on human neuroblastoma (SH-SY5Y) cells. Several of these diosgenin-amino acid derivatives demonstrated significant neuroprotective activity, with some showing greater potency than the positive control, edaravone. mdpi.comresearchgate.net

The table below summarizes the neuroprotective activity of selected diosgenin-amino acid derivatives synthesized using an N-Boc-glycine precursor.

| Compound | Protecting Group | EC₅₀ (μM) on SH-SY5Y cells |

| DG-3 | Boc | 15.20 ± 0.96 |

| DG-5 | Boc | 9.51 ± 1.79 |

| DG-13 (from DG-4) | None | 7.22 ± 1.58 |

| DG-15 (from DG-6) | None | 6.86 ± 0.69 |

| Edaravone (Control) | N/A | 21.60 ± 3.04 |

| Data sourced from references mdpi.comresearchgate.net. EC₅₀ represents the concentration for 50% of maximal effect. |

These findings underscore the utility of N-Boc-glycine as a versatile precursor for developing new classes of neuroprotective drugs by enabling its conjugation to other pharmacologically active scaffolds. mdpi.comvertex.spb.ru

Ligands for Opioid Receptors

In the pursuit of novel analgesics with improved profiles, N-Boc-glycine and its ethyl ester are frequently employed in the synthesis of peptides and peptidomimetics that target opioid receptors (mu, delta, and kappa). nih.govresearchgate.net The glycine moiety often serves as a spacer or a key component for receptor interaction within these complex molecules.

For example, N-Boc-glycine has been incorporated into the synthesis of dipeptide analogs designed as selective kappa opioid receptor (KOR) ligands. nih.gov In a representative synthesis, N-Boc-glycine was coupled with various amino esters using a standard COMU-mediated protocol to generate a library of dipeptides. nih.gov These were then subjected to further chemical modifications and biological evaluation. The research identified compounds with high binding affinity and selectivity for the KOR, which could be developed into potential therapeutics for treating conditions like neuropathic pain. nih.gov

Similarly, N-Boc-glycine is a building block in the synthesis of mixed-efficacy μ-opioid receptor (MOR) agonists and δ-opioid receptor (DOR) antagonists. nih.govnih.gov In the creation of these peptidomimetics, N-Boc-glycine is coupled to complex scaffolds, such as tetrahydroisoquinoline, followed by a series of deprotection and coupling steps to build the final ligand. nih.gov For instance, the synthesis of δ-opioid antagonists involved the initial coupling of tert-butyloxycarbonyl-glycine (Boc-Gly-OH) with o-phenylenediamine (B120857) to form a benzimidazole (B57391) intermediate, which was then elongated. nih.gov

The binding affinities of representative opioid receptor ligands synthesized using a glycine building block are presented below.

| Compound | Receptor Target | Binding Affinity (Ki, nM) |

| Dipeptide Analog 1 | KOR | 2.6 ± 0.3 |

| MOR | 150 ± 21 | |

| DOR | 120 ± 15 | |

| Pseudopeptide 1 | DOR | 0.12 |

| MOR | 0.44 | |

| Pseudopeptide 2 | DOR | 0.36 |

| MOR | 1.42 | |

| Data sourced from references nih.govnih.gov. Ki represents the inhibition constant. |

The structural simplicity and flexibility of the glycine unit, made readily available for synthesis through its N-Boc protected forms, are instrumental in exploring the structure-activity relationships of new opioid receptor ligands. unibo.itmdpi.comacs.org

Alpha-Amylase Inhibitors

N-Boc-glycine is a valuable precursor in the synthesis of potential inhibitors for α-amylase, an enzyme whose modulation is a therapeutic strategy for managing type 2 diabetes. mtu.edunih.gov The inhibition of α-amylase slows the breakdown of complex carbohydrates into glucose, thereby reducing post-meal blood sugar spikes. mtu.edu

Research in this area includes the synthesis of short α-/β-mixed peptides. mtu.edunih.gov In one study, N-Boc-glycine was coupled with a β-leucine methyl ester derivative using the coupling agents EDC and HOBt to form the dipeptide N(Boc)-Gly-β-Leu–OCH₃. nih.gov This compound, along with other synthesized peptides, was then tested for its ability to inhibit α-amylase. While some of the synthesized peptides showed moderate inhibitory activity, the study demonstrated a viable synthetic route for creating novel peptide-based inhibitors. mtu.edunih.gov

The inhibitory activities of several synthesized peptides are detailed in the table below.

| Compound | Structure | α-Amylase Inhibition (%) |

| 14 | N(Boc)-Gly-β-Leu–OCH₃ | 18.51 |

| 16 | N(Boc)-O(Bz)α-Ser-β-Leu–OCH₃ | 45.22 |

| 17 | N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH₃ | 17.05 |

| Data sourced from reference nih.gov. |

These studies highlight the role of N-Boc-glycine as a key component in building peptide sequences with potential therapeutic applications in metabolic disorders. nih.govresearchgate.net The ease of incorporating the glycine unit via its protected form facilitates the generation of diverse peptide libraries for screening as enzyme inhibitors.

Advanced Analytical Characterization Methodologies for N Boc Glycine Ethyl Ester and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of N-Boc-Glycine ethyl ester. These techniques probe the interactions of molecules with electromagnetic radiation, providing detailed information about the connectivity of atoms and the nature of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework.

¹H NMR Spectroscopy provides a map of the hydrogen atoms within the molecule. For this compound, the spectrum reveals distinct signals for each type of proton. The protons of the tert-butyl group of the Boc protector appear as a prominent singlet peak, while the protons of the ethyl ester group and the glycine (B1666218) methylene (B1212753) bridge show characteristic splitting patterns and chemical shifts due to their electronic environments and coupling with neighboring protons.

¹³C NMR Spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, allowing for the unambiguous confirmation of the compound's structure. The carbonyl carbons of the ester and the carbamate (B1207046) groups are particularly notable, appearing far downfield. mpg.de Data from related N-Boc protected amino acid esters show consistent chemical shifts for the Boc group carbons, typically around 80 ppm for the quaternary carbon and 28.3 ppm for the methyl carbons.

¹⁵N NMR Spectroscopy , often performed on isotopically enriched samples, offers direct insight into the electronic environment of the nitrogen atom. The availability of ¹⁵N-labeled N-Boc-glycine facilitates its use in advanced applications like biomolecular NMR and proteomics, where the nitrogen signal can be used to track the incorporation of the glycine unit into larger peptides.

The following table summarizes the expected NMR chemical shifts for this compound, based on data from closely related compounds such as N-Boc-vinyl glycine and other N-Boc-amino acid esters. mpg.de

| Assignment | Group | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) |

|---|---|---|---|

| Boc Group | -C(CH₃)₃ | ~1.46 (s, 9H) | ~28.3 |

| Boc Group | -C(CH₃)₃ | - | ~80.2 |

| Boc Group | -NH-C=O | - | ~155-156 |

| Glycine | -NH- | ~4.9-5.1 (br s, 1H) | - |

| Glycine | -CH₂- | ~3.98 (d, 2H) | ~42.3 |

| Ethyl Ester | -C=O | - | ~170-171 |

| Ethyl Ester | -O-CH₂- | ~4.20 (q, 2H) | ~61.5 |

| Ethyl Ester | -CH₃ | ~1.28 (t, 3H) | ~14.2 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its identity. Key absorptions include the N-H stretch of the carbamate, strong carbonyl (C=O) stretching bands for both the urethane (B1682113) and the ester groups, and C-O stretching bands.

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbamate | N-H stretch | ~3350-3450 |

| Alkyl | C-H stretch | ~2850-3000 |

| Ester | C=O stretch | ~1740-1750 |

| Carbamate | C=O stretch | ~1700-1720 |

| Ester/Carbamate | C-O stretch | ~1160-1250 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass. For this compound (molecular formula C₉H₁₇NO₄), HRMS provides an experimental mass that closely matches the calculated theoretical mass, thereby confirming the molecular formula. The calculated monoisotopic mass for this compound is 203.11575802 Da.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. For this compound, this technique can be used to determine exact bond lengths, bond angles, and the three-dimensional conformation of the molecule in the solid state. Since glycine is an achiral amino acid, it does not have an absolute configuration to be determined. However, for derivatives synthesized from chiral amino acids, this method is the gold standard for unambiguously establishing their stereochemistry.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are fundamental for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor reaction progress and assess the purity of a sample. wisc.edu A suitable stationary phase for this compound is silica (B1680970) gel, which is polar. The mobile phase is typically a mixture of non-polar and moderately polar solvents.

A common solvent system for analyzing compounds of similar polarity is a mixture of ethyl acetate (B1210297) and hexane (B92381). libretexts.org For this compound, a mobile phase consisting of 20-30% ethyl acetate in hexane would likely provide good separation. The compound, being moderately polar due to the ester and carbamate groups but also possessing the non-polar Boc group, will travel up the plate, separating from more polar or less polar impurities.

The position of the compound is quantified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org A pure sample should ideally show a single spot. Visualization of the spots can be achieved by using a UV lamp if the compound is UV-active, or by staining with a developing agent such as potassium permanganate (B83412) (KMnO₄) or iodine vapor. ictsl.net

Column Chromatography for Purification

Column chromatography is a fundamental purification technique extensively used in the synthesis of this compound and its derivatives to isolate the target compound from unreacted starting materials, reagents, and byproducts. The principle of this method relies on the differential partitioning of the mixture's components between a stationary phase and a mobile phase.

For compounds like this compound, silica gel is the most commonly employed stationary phase due to its polarity and ability to separate moderately polar compounds. The mobile phase, or eluent, typically consists of a mixture of a non-polar solvent (such as hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). The ratio of these solvents is optimized to achieve efficient separation, where a higher proportion of the polar solvent increases the elution speed of the desired compound. The progress of the purification is monitored by thin-layer chromatography (TLC) to identify the fractions containing the purified product.

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Purpose |

| N-Boc-amino acid esters | Silica Gel | Ethyl Acetate / Hexane mixtures | Isolation from reaction mixture |

| N-Boc-peptide derivatives | Silica Gel | Ethyl Acetate / Petroleum Ether mixtures | Purification of peptide fragments |

Liquid Chromatography (LC) for Purity and Identity Confirmation

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the definitive method for assessing the purity and confirming the identity of this compound. This technique offers high resolution, sensitivity, and reproducibility, making it indispensable for quality control in both research and industrial settings. sielc.com

In a typical HPLC analysis, a small amount of the sample is injected into a column packed with a stationary phase. A high-pressure pump forces a solvent mixture (mobile phase) through the column, and the components of the sample are separated based on their affinity for the stationary phase. For this compound, reversed-phase HPLC (RP-HPLC) is common, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a gradient of water and acetonitrile). A detector, most often a UV detector, measures the absorbance of the eluting components, generating a chromatogram where the area of the peak corresponding to the compound is proportional to its purity. Purity levels are often expected to be ≥95% or ≥98%. jk-sci.com

For chiral derivatives of N-Boc-Glycine, specialized chiral HPLC columns, such as those with amylose (B160209) or cellulose-based selectors, are used to separate enantiomers or diastereomers and determine their respective ratios. rsc.org

| Technique | Typical Application | Common Purity Threshold |

| Reversed-Phase HPLC (RP-HPLC) | Purity assessment of this compound | ≥95-98% jk-sci.com |

| Chiral HPLC | Enantiomeric/diastereomeric purity of derivatives | Determination of enantiomeric excess (ee) |

Optical Rotation and Chiroptical Spectroscopy (e.g., Circular Dichroism)

While this compound itself is achiral and thus optically inactive, its chiral derivatives are routinely analyzed using optical rotation and chiroptical spectroscopy to determine their stereochemical configuration. researchgate.net

Optical Rotation measures the angle to which a plane of polarized light is rotated when passed through a solution of a chiral compound. The specific rotation ([α]) is a characteristic physical property of a chiral molecule and is measured using a polarimeter. rsc.org It is a crucial parameter for confirming the enantiomeric purity of a synthesized chiral derivative. nih.gov

Circular Dichroism (CD) Spectroscopy is a more sophisticated technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This method provides detailed information about the three-dimensional structure of the molecule. creative-proteomics.com For chiral amino acid ester derivatives, the CD spectrum can exhibit characteristic patterns, known as Cotton effects, which can be used to assign the absolute configuration (R/S or D/L) of the stereocenters. mdpi.commtoz-biolabs.com The sign and intensity of the CD signals are unique fingerprints of a molecule's chirality. youtube.com

| Method | Principle | Application for Chiral Derivatives |

| Optical Rotation | Measures rotation of plane-polarized light | Confirms enantiomeric purity and identity via specific rotation value. rsc.org |

| Circular Dichroism (CD) | Measures differential absorption of circularly polarized light wikipedia.org | Determines absolute configuration and studies conformational properties. creative-proteomics.commdpi.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a destructive analytical technique that provides the mass percentages of the constituent elements in a compound—primarily carbon (C), hydrogen (H), and nitrogen (N). This method is fundamental for verifying the empirical and molecular formula of a newly synthesized batch of this compound.